7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
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Overview
Description
7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinolone derivative known for its significant role in medicinal chemistry. This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position, along with a keto group at the 4th position, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Quinoline derivatives, to which “7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” belongs, are known to have diverse biological activities . They are often used in drug research and development . .
Mode of Action
Quinoline derivatives often interact with their targets to induce changes that lead to their biological effects .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific structures and targets .
Biochemical Analysis
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-3-formylquinoline.
Cyclization: The formyl group undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinoline ring system.
Chlorination: The resulting compound is then chlorinated using thionyl chloride to introduce the chlorine atom at the 7th position.
Methylation: Methylation at the 1st position is achieved using methyl iodide in the presence of a base like potassium carbonate.
Oxidation: The final step involves oxidation to introduce the keto group at the 4th position, typically using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional functional groups.
Reduction: Formation of 7-chloro-1-methyl-4-hydroxy-1,4-dihydro-quinoline-3-carboxylic acid.
Substitution: Formation of 7-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is used as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of various substitution patterns and functional group modifications.
Biology
Biologically, this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV enzymes is particularly noteworthy.
Medicine
In medicine, derivatives of this compound are investigated for their potential use in treating bacterial infections. The presence of the carboxylic acid group enhances its ability to interact with bacterial enzymes, leading to effective inhibition of bacterial growth.
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of various quinolone-based drugs highlights its importance in the pharmaceutical industry.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone derivative with a similar mechanism of action but different substitution patterns.
Norfloxacin: Similar structure but with different substituents at the 1st and 7th positions.
Levofloxacin: A more potent quinolone with a different stereochemistry.
Uniqueness
7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7th position and methyl group at the 1st position differentiate it from other quinolone derivatives, influencing its reactivity and biological activity.
This compound’s versatility in chemical synthesis and its potential in medicinal applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
7-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZCMDFHCHWUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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